molecular formula C12H3Cl7 B1585785 2,2',3,3',4,5,6'-Heptachlorobiphenyl CAS No. 38411-25-5

2,2',3,3',4,5,6'-Heptachlorobiphenyl

Cat. No. B1585785
CAS RN: 38411-25-5
M. Wt: 395.3 g/mol
InChI Key: ZDLMBNHYTPHDLF-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is C12H3Cl7 . The molecular weight is 395.323 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl include a molecular weight of 395.323 , a density of 1.658g/cm3 , a boiling point of 407.3ºC at 760 mmHg , and a melting point of 131.31°C (estimate) .

Scientific Research Applications

Solubility in Supercritical Fluids

Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide. Their study found that the solubility of these congeners increased in supercritical carbon dioxide when modified by n-butane or methanol (Anitescu & Tavlarides, 1999).

Chemical Structure Analysis

The absolute structures of certain PCB methylsulfone enantiomers, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, were determined by Döbler et al. (2002) using vibrational circular dichroism and quantum chemical calculations. This research is crucial for understanding the detailed molecular structure of these compounds (Döbler et al., 2002).

Oxidation Rate Constants

A study by Yang et al. (2016) focused on the hydroxyl radical oxidation of PCBs in the gas phase, including the 2,2',3,3',4,5,6'-heptachlorobiphenyl. They developed a model to predict the oxidation rate constants, which is important for understanding the environmental fate of these compounds (Yang et al., 2016).

Microbial Dechlorination

Nollet and Verstraete (2003) investigated the microbial dechlorination of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, using anaerobic granules. Their research provides insights into bioremediation techniques for PCB-contaminated environments (Nollet & Verstraete, 2003).

Chemical Removal from Water

Research by Nollet, Lutgen, and Verstraete (2002) explored methods for the chemical removal of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, from water samples. This study is significant for understanding how to effectively reduce PCB contamination in aquatic systems (Nollet, Lutgen, & Verstraete, 2002).

Catalytic Dechlorination in Soil

A study by He et al. (2008) investigated the catalytic dechlorination of 2,2',3,3',4,5,6'-heptachlorobiphenyl in soil using Pd/Fe bimetallic reduction. This research contributes to understanding how to remediate PCB-contaminated soils (He, Li, Ren, & Fan, 2008).

Safety And Hazards

PCBs, including 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They may cause a rash when in contact with the skin and prolonged exposure can result in chloracne .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLMBNHYTPHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074142
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5,6'-Heptachlorobiphenyl

CAS RN

38411-25-5
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
AC Tas, RJ Kleipool - Bull Environ Contam Toxicol, 1972 - hero.epa.gov
The structure and synthesis of three additional components of the technical polychlorinated biphenyl product Phenochlor-DP6 (11096825) were described. The strong absorption of …
Number of citations: 25 hero.epa.gov
B Fängström, M Athanasiadou… - Environmental …, 2002 - ehp.niehs.nih.gov
In the Faroe Islands in the North Atlantic, the traditional diet includes pilot whale meat and blubber and other marine food. Fatty fish and blubber of mammals may contain high …
Number of citations: 176 ehp.niehs.nih.gov
R Knickmeyer, H Steinhart - Netherlands Journal of Sea Research, 1988 - Elsevier
The body burdens of 5 cyclic organochlorine compounds were determined in abdomens of Pagurus bernhardus and P. pubescens from the North Sea during two seasons. The …
Number of citations: 27 www.sciencedirect.com
WH Newsome, D Davies - Chemosphere, 1996 - Elsevier
Chlorinated biphenyl methylsulfones and biphenylols were determined in samples of human milk from Canadian donors. Fifty samples containing an average of 10.8 ng g −1 (w/w) of …
Number of citations: 37 www.sciencedirect.com
CD Sandau, P Ayotte, E Dewailly, J Duffe… - Environmental …, 2000 - ehp.niehs.nih.gov
In this study, we identified the main hydroxylated polychlorinated biphenyls (OH-PCBs) and other chlorinated phenolic compounds and we determined their relative concentrations in …
Number of citations: 297 ehp.niehs.nih.gov
P Lecavalier, I Chu, A Yagminas… - Journal of toxicology …, 1997 - Taylor & Francis
The subchronic toxicity of 2,2′,3/3′,4,4′-hexachlorobiphenyl (PCB 128) was investigated in rats following dietary exposure at 0, 0.05, 0.5, 5, or 50 ppm for 13 wk. The growth rate …
Number of citations: 34 www.tandfonline.com
H Nollet, P Lutgen, W Verstraete - Journal of Chemical …, 2002 - Wiley Online Library
Liquids and sludges containing polychlorinated biphenyls (PCBs) can be treated to concentrate the PCBs in a solid residue. The latter can then be handled to destroy the PCBs. In the …
Number of citations: 11 onlinelibrary.wiley.com
D Cleland, A McCluskey - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Effective fragment potential (EFP) molecular modeling approaches have been applied for the first time to the rational design of molecularly imprinted polymers for the group recognition …
Number of citations: 20 pubs.rsc.org
H Nollet, I Van de Putte, L Raskin, W Verstraete - Chemosphere, 2005 - Elsevier
The effect of acclimating anaerobic granules from commercial bioreactors with different carbon/electron sources on their ability to reductively dechlorinate a tri-(2,3,4-CB) and …
Number of citations: 27 www.sciencedirect.com
A Sjödin, L Hagmar, E Klasson-Wehler… - Environmental …, 2000 - ehp.niehs.nih.gov
Influence of the consumption of fatty Baltic Sea fish on plasma levels of halogenated environmental contaminants in Latvian and Page 1 Environmental Health Perspectives • VOLUME …
Number of citations: 342 ehp.niehs.nih.gov

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